

Application Notes and Protocols: Tributylamine as a Corrosion Inhibitor

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Compound of Interest

Compound Name: Tributylamine

Cat. No.: B1682462

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These application notes provide a detailed overview of the use of **tributylamine** as a corrosion inhibitor, including its mechanism of action, quantitative performance data, and standardized experimental protocols for its evaluation.

Introduction

Tributylamine, a tertiary amine, demonstrates significant efficacy as a corrosion inhibitor for various metals, particularly ferrous alloys, in acidic and other corrosive environments.[1] Its protective properties are attributed to its ability to adsorb onto the metal surface, forming a barrier that impedes the electrochemical processes of corrosion. This document outlines the applications of **tributylamine** as a corrosion inhibitor and provides detailed protocols for its experimental evaluation.

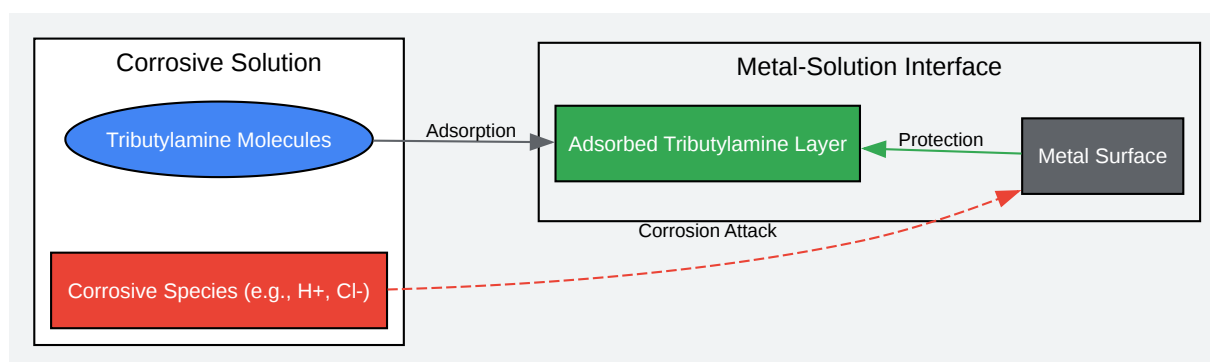
Mechanism of Action

The primary mechanism by which **tributylamine** inhibits corrosion is through adsorption onto the metal surface.[1][2] This process involves the following key aspects:

- **Adsorption:** **Tributylamine** molecules adsorb onto the metal surface, creating a protective film. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding).[3] The lone pair of electrons on the nitrogen atom in the **tributylamine** molecule facilitates its adsorption onto the metal surface.[4]

- **Barrier Formation:** The adsorbed layer of **tributylamine** acts as a physical barrier, isolating the metal from the corrosive environment. This barrier hinders the diffusion of corrosive species (e.g., H^+ ions, chloride ions) to the metal surface and the diffusion of metal ions from the surface into the solution.^[1]
- **Mixed-Type Inhibition:** **Tributylamine** functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.^[1] This is achieved by blocking the active sites on the metal surface where these reactions occur.

The adsorption and barrier formation mechanism can be visualized as follows:



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Mechanism of **Tributylamine** Corrosion Inhibition

Quantitative Data: Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically expressed as a percentage. The IE of **tributylamine** varies with its concentration, the type of metal, the corrosive environment, and the temperature.

For Mild and Carbon Steel

Tributylamine has been extensively studied as a corrosion inhibitor for mild and carbon steel in acidic and CO_2 -containing environments.

Metal	Corrosive Medium	Inhibitor Concentration	Temperature (°C)	Inhibition Efficiency (%)	Reference
Mild Steel	2 M HCl	5 x 10 ⁻⁴ M to 1 M	25	Increases with concentration	Bastidas et al. (2000)[1]
Carbon Steel	CO2-saturated NACE solution	20 mg/L	Ambient	-	Hashemi et al. (2023)
Carbon Steel	CO2-saturated NACE solution	50 mg/L	Ambient	-	Hashemi et al. (2023)
Carbon Steel	CO2-saturated NACE solution	100 mg/L	Ambient	-	Hashemi et al. (2023)
Carbon Steel	CO2-saturated NACE solution	150 mg/L	Ambient	85.67	Hashemi et al. (2023)
Mild Steel	1 M HCl	50 ppm	30	-	Examining the effects... [5]
Mild Steel	1 M HCl	200 ppm	30	Increases with concentration	Examining the effects... [5]
Mild Steel	1 M HCl	50 ppm	50	Decreases with temperature	Examining the effects... [5]

Mild Steel	1 M HCl	200 ppm	50	Decreases with temperature	Examining the effects... [5]
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For Aluminum and Copper Alloys (Contextual Data)

While specific quantitative data for **tributylamine** on aluminum and copper is limited in the readily available literature, the following tables provide contextual data on the performance of other amine-based inhibitors on these metals. This information can serve as a benchmark for comparative studies.

Aluminum Alloys:

Metal/Alloy	Corrosive Medium	Inhibitor	Concentration	Temperature (°C)	Inhibition Efficiency (%)	Reference
Aluminum	1 M HCl	Imidazole Derivatives	Varies	30	Increases with concentration	El-Haddad and Fouda (Year not specified) [6]
Aluminum	0.5 M HCl	Pyrazole Derivatives	Varies	-	Increases with concentration	-
Aluminum Alloy	3.5% NaCl	Thiosemicarbazone Derivatives	Varies	-	Up to 95%	Prakashia et al. (Year not specified) [7]

Copper and Copper Alloys:

Metal/Alloy	Corrosive Medium	Inhibitor	Concentration	Temperature (°C)	Inhibition Efficiency (%)	Reference
Copper	3 M Nitric Acid	Ethylamine	0.3 M	30-60	Increases with concentration	(PDF) Corrosion Inhibition... [8][9]
Copper	3 M Nitric Acid	Ethylenediamine	0.3 M	30-60	Higher than Ethylamine	(PDF) Corrosion Inhibition... [8][9]
Copper	3 M Nitric Acid	Butanedia mine	0.3 M	30-60	Highest among the three	(PDF) Corrosion Inhibition... [8][9]
Copper	Neutral Chloride	1,2,4-triazole	Varies	-	-	Corrosion inhibition of copper...

Experimental Protocols

To evaluate the efficacy of **tributylamine** as a corrosion inhibitor, standardized experimental methods are crucial for obtaining reliable and reproducible results. The following protocols are based on widely accepted ASTM standards.

Weight Loss Method (Based on ASTM G31)

This gravimetric method provides a direct measure of the average corrosion rate over a specific period.

Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor by measuring the mass loss of the metal coupon.

Materials and Equipment:

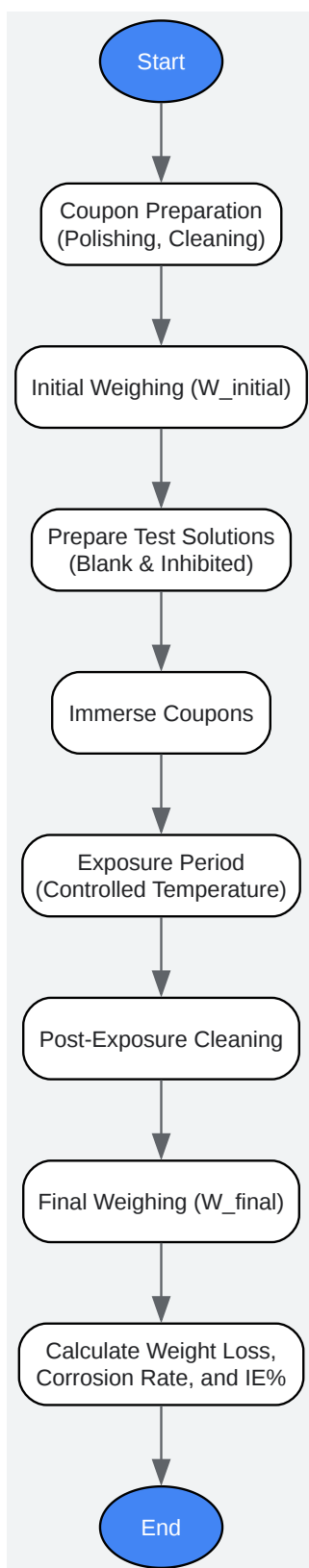
- Metal coupons of known dimensions and surface area
- Corrosive solution (e.g., 1 M HCl)
- **Tributylamine** inhibitor
- Analytical balance (± 0.1 mg accuracy)
- Glass beakers or flasks
- Water bath or thermostat for temperature control
- Desiccator
- Abrasive paper (e.g., silicon carbide)
- Acetone or other suitable solvent for cleaning
- Nylon thread or glass hooks for suspending coupons

Procedure:

- Coupon Preparation:
 - Mechanically polish the metal coupons with abrasive paper to achieve a uniform surface finish.
 - Clean the coupons with a suitable solvent (e.g., acetone) to remove any grease or oil.
 - Rinse with distilled water and dry thoroughly.
 - Store the cleaned coupons in a desiccator.
- Initial Weighing:
 - Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance. Record this as the initial weight (W_{initial}).
- Test Solution Preparation:

- Prepare the corrosive solution to the desired concentration.
- For inhibited tests, add the desired concentration of **tributylamine** to the corrosive solution. Prepare a blank solution without the inhibitor for comparison.
- Immersion:
 - Suspend the weighed coupons in the test solutions using nylon thread or glass hooks, ensuring they are fully immersed and not in contact with the container walls or other coupons.
 - Maintain the test solutions at the desired temperature using a water bath or thermostat.
- Exposure:
 - Leave the coupons immersed for a predetermined period (e.g., 24, 48, 72 hours).
- Post-Exposure Cleaning:
 - After the exposure period, carefully remove the coupons from the solutions.
 - Clean the coupons to remove corrosion products according to ASTM G1 standards. This may involve chemical cleaning with an inhibited acid or mechanical cleaning.
 - Rinse with distilled water and acetone, then dry thoroughly.
- Final Weighing:
 - Weigh the cleaned and dried coupons to the nearest 0.1 mg. Record this as the final weight (W_{final}).
- Calculations:
 - Weight Loss (ΔW): $\Delta W = W_{\text{initial}} - W_{\text{final}}$
 - Corrosion Rate (CR) in mm/year: $CR = (K \times \Delta W) / (A \times T \times D)$
 - Where:

- $K = \text{constant } (8.76 \times 10^4)$
- $\Delta W = \text{weight loss in grams}$
- $A = \text{surface area of the coupon in cm}^2$
- $T = \text{exposure time in hours}$
- $D = \text{density of the metal in g/cm}^3$
- Inhibition Efficiency (IE %): $\text{IE \%} = [(\text{CR}_{\text{blank}} - \text{CR}_{\text{inhibitor}}) / \text{CR}_{\text{blank}}] \times 100$
 - Where:
 - $\text{CR}_{\text{blank}} = \text{Corrosion rate in the absence of inhibitor}$
 - $\text{CR}_{\text{inhibitor}} = \text{Corrosion rate in the presence of inhibitor}$



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Weight Loss Experimental Workflow

Potentiodynamic Polarization (Based on ASTM G59 and G102)

This electrochemical technique provides rapid information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed).

Objective: To determine the corrosion current density (i_{corr}) and understand the effect of the inhibitor on the anodic and cathodic reactions.

Materials and Equipment:

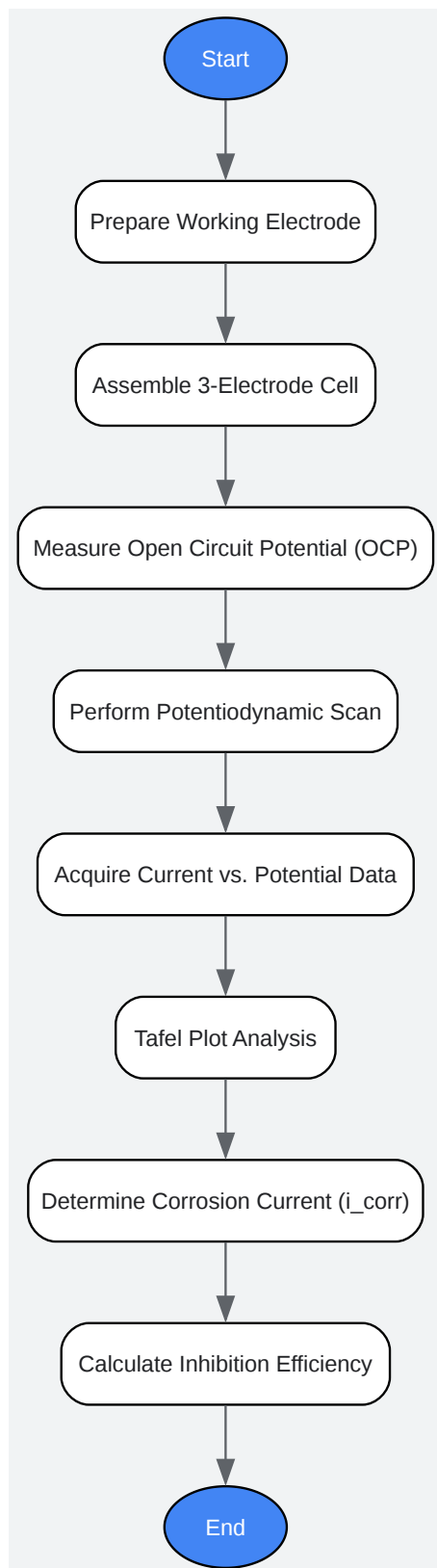
- Potentiostat/Galvanostat
- Three-electrode electrochemical cell:
 - Working Electrode (WE): The metal sample to be tested.
 - Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl.
 - Counter Electrode (CE): e.g., Platinum or graphite rod.
- Corrosive solution with and without **tributylamine**.
- Computer with appropriate software for data acquisition and analysis.

Procedure:

- Electrode Preparation:
 - Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed.
 - Polish the exposed surface to a mirror finish.
 - Clean and degrease the electrode.
- Cell Setup:

- Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
- Fill the cell with the test solution.
- Position the reference electrode tip close to the working electrode surface to minimize IR drop.
- Open Circuit Potential (OCP) Measurement:
 - Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
- Polarization Scan:
 - Set the potentiostat to scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
 - Record the resulting current as a function of the applied potential.
- Data Analysis:
 - Plot the logarithm of the current density ($\log i$) versus the potential (E) to obtain a Tafel plot.
 - Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_{corr}) to determine the corrosion current density (i_{corr}).
- Calculations:
 - Corrosion Rate (from i_{corr}): Use the Faraday's law-based equation provided in ASTM G102 to convert i_{corr} to a corrosion rate (e.g., in mm/year).
 - Inhibition Efficiency (IE %): $\text{IE \%} = [(i_{\text{corr_blank}} - i_{\text{corr_inhibitor}}) / i_{\text{corr_blank}}] \times 100$
 - Where:
 - $i_{\text{corr_blank}}$ = Corrosion current density in the absence of inhibitor

- $i_{\text{corr_inhibitor}}$ = Corrosion current density in the presence of inhibitor



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Potentiodynamic Polarization Workflow

Electrochemical Impedance Spectroscopy (EIS) (Based on ASTM G106)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film.

Objective: To determine the charge transfer resistance (R_{ct}) and double-layer capacitance (C_{dl}) to evaluate the inhibitor's performance.

Materials and Equipment:

- Potentiostat/Galvanostat with a frequency response analyzer (FRA).
- Three-electrode electrochemical cell (as described for potentiodynamic polarization).
- Corrosive solution with and without **tributylamine**.
- Computer with EIS analysis software.

Procedure:

- Electrode and Cell Setup:
 - Follow the same procedure as for potentiodynamic polarization.
- OCP Stabilization:
 - Allow the system to reach a stable OCP.
- EIS Measurement:
 - Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
 - Record the impedance response of the system.
- Data Analysis:

- Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and/or Bode plots (impedance magnitude and phase angle vs. frequency).
- Model the experimental data using an appropriate equivalent electrical circuit. A simple Randles circuit is often used for corrosion systems, which includes the solution resistance (R_s), charge transfer resistance (R_{ct}), and double-layer capacitance (C_{dl}).
- Calculations:
 - Charge Transfer Resistance (R_{ct}): The diameter of the semicircle in the Nyquist plot corresponds to R_{ct} . A larger R_{ct} value indicates a lower corrosion rate.
 - Inhibition Efficiency (IE %): $IE \% = [(R_{ct_inhibitor} - R_{ct_blank}) / R_{ct_inhibitor}] \times 100$
 - Where:
 - R_{ct_blank} = Charge transfer resistance in the absence of inhibitor
 - $R_{ct_inhibitor}$ = Charge transfer resistance in the presence of inhibitor

Conclusion

Tributylamine is a versatile and effective corrosion inhibitor, particularly for steel in acidic environments. Its mechanism of action, based on the formation of an adsorbed protective layer, makes it a valuable tool in various industrial applications. The standardized protocols provided in these application notes offer a robust framework for researchers and professionals to evaluate the performance of **tributylamine** and other potential corrosion inhibitors with accuracy and reproducibility. Further research may focus on optimizing its performance for a wider range of metals and environments, as well as exploring synergistic effects with other inhibitor compounds.

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